4beta-Carboxy-19-nortotarol
Overview
Description
4beta-Carboxy-19-nortotarol is a high-purity natural product with a CAS number of 55102-39-1 . It is a type of compound known as Diterpenoids .
Synthesis Analysis
4beta-Carboxy-19-nortotarol is commonly used as an intermediate in drug synthesis . It can be used to synthesize biologically active compounds, such as plant steroid hormones .Molecular Structure Analysis
The molecular formula of 4beta-Carboxy-19-nortotarol is C20H28O3 . It has a molecular weight of 316.43g/mol .Chemical Reactions Analysis
The quality of 4beta-Carboxy-19-nortotarol is confirmed by HPLC, NMR, and MS .Physical And Chemical Properties Analysis
4beta-Carboxy-19-nortotarol is a solid with a white or off-white crystal morphology . It has high stability . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antioxidative Action
4beta-Carboxy-19-nortotarol, a diterpenoid isolated from Podocarpus nagi, has been evaluated for its antioxidative properties. Research has shown that this compound and other related terpenoids can inhibit microsomal and mitochondrial lipid peroxidation. These substances also protect against oxidative stress in biological systems, demonstrating their potential as natural antioxidants (Haraguchi, Ishikawa, & Kubo, 1997).
Role in Diabetes Mellitus
In the context of diabetes mellitus, certain compounds structurally related to 4beta-Carboxy-19-nortotarol have been studied. For example, dipeptidyl peptidase IV inhibitors, which can be structurally influenced by carboxy groups like those found in 4beta-Carboxy-19-nortotarol, are significant in diabetes treatment. The carboxy group in these compounds interacts with targeted amino acid residues, enhancing inhibitory activity and leading to developments in diabetic therapeutics (Miyamoto et al., 2011).
Potential in Therapeutics
The synthesis and molecular modeling of derivatives structurally similar to 4beta-Carboxy-19-nortotarol, like 4beta,19-dihydroxyandrost-5-en-17-one, have been carried out to explore their roles as inhibitors of aromatase, an enzyme crucial in estrogen synthesis. These studies contribute to understanding the mechanistic aspects of such compounds and their potential therapeutic applications, particularly in conditions like breast cancer (Numazawa, Yamada, Watari, & Ando, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSGGBGOKCJFA-AHRSYUTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4beta-Carboxy-19-nortotarol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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